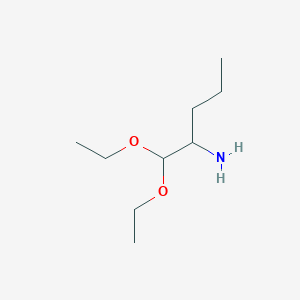

Aminopentanal diethyl acetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H21NO2 |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1,1-diethoxypentan-2-amine |

InChI |

InChI=1S/C9H21NO2/c1-4-7-8(10)9(11-5-2)12-6-3/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

VBUBGOFPUCXXND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(OCC)OCC)N |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Aminopentanal Diethyl Acetal

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen).

-NH₂ protons: A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-CH(OEt)₂ proton: A triplet, due to coupling with the adjacent methylene (B1212753) group.

-OCH₂CH₃ protons: A quartet for the methylene group and a triplet for the methyl group.

Alkyl chain protons (-CH₂-): A series of multiplets corresponding to the methylene groups of the pentyl chain.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule.

-C(OEt)₂ carbon: A signal in the downfield region typical for acetal (B89532) carbons.

-OCH₂CH₃ carbons: Two distinct signals for the ethoxy groups.

Alkyl chain carbons: Signals corresponding to the carbons of the pentyl chain.

-CH₂NH₂ carbon: A signal for the carbon attached to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present.

N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine (often appearing as a doublet).

C-H stretch: Absorptions below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.

C-O stretch: Strong absorptions in the 1000-1200 cm⁻¹ region, indicative of the acetal group.

N-H bend: A medium absorption around 1600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 175. The fragmentation pattern would likely involve the loss of ethoxy groups and cleavage of the carbon chain, particularly alpha to the nitrogen atom.

Applications of Aminopentanal Diethyl Acetal in Organic Synthesis

Synthesis of Heterocyclic Compounds

One of the notable applications of this compound is in the synthesis of heterocyclic structures. For instance, it is a known precursor in the synthesis of (+/-)-Harmicine. guidechem.com

Use as a Bifunctional Building Block

The presence of two different reactive sites allows for sequential or orthogonal chemical modifications, making it a useful intermediate in the construction of more complex molecules.

Role in Modern Synthetic Methodologies

While specific research detailing the use of aminopentanal diethyl acetal in the following advanced synthetic methods is not prevalent in the current literature, its structure as a primary amine makes it a suitable candidate for such transformations.

Primary amines are common coupling partners in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. As a primary amine, this compound could theoretically be employed in Buchwald-Hartwig reactions to synthesize N-aryl derivatives, introducing an acetal-protected aldehyde moiety onto an aromatic ring. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.orglibretexts.org

The field of biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While no specific biocatalytic transformations involving this compound have been reported, enzymes such as transaminases could potentially be engineered to act on this substrate. For example, a transaminase could catalyze the transfer of the amino group from this compound to a keto acid, or conversely, be used in its synthesis. The application of enzymes in organic synthesis is a rapidly growing field, and the potential for biocatalytic modification of this compound remains an area for future exploration.

Advanced Characterization and Analytical Methodologies for Aminopentanal Diethyl Acetal and Its Reaction Intermediates

Spectroscopic Techniques for Structural Elucidation in Reaction Contexts

Spectroscopy is a cornerstone for the real-time analysis and structural confirmation of aminopentanal diethyl acetal (B89532) and its intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer non-invasive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions and confirming the structure of the final product. nih.gov By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified by integrating the signals corresponding to specific protons (¹H NMR) or carbon atoms (¹³C NMR). asahilab.co.jpjhu.edu

For the synthesis of aminopentanal diethyl acetal, key diagnostic signals can be tracked. For instance, in a reaction forming the acetal, the disappearance of the aldehyde proton signal from the starting material and the appearance of the characteristic acetal proton signal (CH(OEt)₂) around 4.5 ppm in the ¹H NMR spectrum would signify product formation. The integrals of these peaks provide a quantitative measure of the reaction's progress over time. asahilab.co.jp

Below is a table of expected ¹H NMR chemical shifts for this compound, which are used to confirm its structure.

| Assignment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Acetal CH | -CH(OCH₂CH₃)₂ | 4.4 - 4.6 | Triplet (t) |

| Methylene (B1212753) (adjacent to N) | -CH₂NH₂ | 2.6 - 2.8 | Triplet (t) |

| Methylene (ethoxy) | -OCH₂CH₃ | 3.4 - 3.7 | Quartet (q) |

| Methylene chain | -CH₂CH₂CH₂- | 1.3 - 1.7 | Multiplet (m) |

| Methyl (ethoxy) | -OCH₂CH₃ | 1.1 - 1.3 | Triplet (t) |

This table represents typical chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

Similarly, ¹³C NMR can confirm the formation of the acetal carbon at approximately 103 ppm and the carbons of the ethoxy groups around 58-60 ppm (CH₂) and 15 ppm (CH₃).

Mass Spectrometry (MS) is a vital tool for identifying reaction intermediates and elucidating reaction mechanisms by providing precise mass-to-charge ratio (m/z) information. spectrabase.com When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the identification of components within a complex reaction mixture.

For this compound (molar mass: 175.27 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 175. guidechem.com Analysis of the fragmentation pattern can provide structural confirmation. Common fragmentation pathways for acetals include the loss of an ethoxy group (-OCH₂CH₃) or the cleavage of the C-C bond adjacent to the acetal group. The detection of specific intermediates by MS during the reaction can provide direct evidence for the proposed mechanistic pathway.

The following table outlines expected key fragments for this compound in a mass spectrum.

| m/z Value | Proposed Fragment | Formula of Fragment |

| 175 | Molecular Ion [M]⁺ | [C₉H₂₁NO₂]⁺ |

| 130 | Loss of ethoxy radical (-•OCH₂CH₃) | [C₇H₁₆NO]⁺ |

| 102 | Cleavage yielding [CH(OCH₂CH₃)₂]⁺ | [C₅H₁₁O₂]⁺ |

| 73 | Loss of the aminobutyl chain | [CH(OCH₂CH₃)]⁺ |

| 30 | Mclafferty rearrangement product | [CH₂NH₂]⁺ |

These m/z values correspond to the most common isotopes.

Chromatographic Methods for Product Isolation and Purity Assessment

Chromatography is essential for both monitoring the progress of a reaction and for the isolation and purity assessment of the final product. Different chromatographic techniques are suited for different scales and purposes.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective method for qualitatively monitoring the progress of a chemical reaction. rsc.orglibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product. researchgate.netyoutube.com

In the synthesis of this compound, the starting materials (e.g., 5-aminopentanal) are typically more polar than the final acetal product. Therefore, on a normal-phase silica gel TLC plate, the product will have a higher Retention Factor (Rƒ) value and travel further up the plate than the starting material. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the lane of the reaction mixture. libretexts.org

The table below shows hypothetical Rƒ values for a typical reaction.

| Compound | Rƒ Value (Hexane:Ethyl Acetate 3:1) | Visualization Method |

| 5-Aminopentanal (Starting Material) | 0.25 | Ninhydrin Stain |

| This compound (Product) | 0.60 | Potassium Permanganate Stain |

| Reaction Mixture (Mid-reaction) | 0.25 and 0.60 | Ninhydrin/KMnO₄ Stain |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. shimadzu.com It is particularly useful for conducting detailed kinetic studies of a reaction by accurately measuring the concentration of reactants and products over time.

Using a reversed-phase HPLC method, where the stationary phase is nonpolar, the more polar starting materials would elute earlier than the less polar this compound product. A detector, such as a UV detector (if the compounds are chromophoric) or a charged aerosol detector (CAD), is used for quantification. shimadzu.com By injecting aliquots of the reaction mixture at specific time points and integrating the peak areas, a concentration vs. time profile can be generated, from which reaction rate constants can be calculated. researchgate.net

The following table illustrates hypothetical data from an HPLC-based kinetic study.

| Time (minutes) | Reactant Peak Area | Product Peak Area | Product Concentration (mM) |

| 0 | 5,000,000 | 0 | 0.0 |

| 10 | 3,750,000 | 1,200,000 | 2.4 |

| 20 | 2,810,000 | 2,150,000 | 4.3 |

| 30 | 2,100,000 | 2,850,000 | 5.7 |

| 60 | 1,180,000 | 3,780,000 | 7.6 |

| 120 | 440,000 | 4,510,000 | 9.0 |

Degradation Pathways Under Controlled Experimental Conditions

Understanding the stability of this compound is critical. Acetals are generally stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions. coresta.org The primary degradation pathway for this compound under controlled experimental conditions is acid-catalyzed hydrolysis.

This reaction involves the protonation of one of the acetal oxygens, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of a second molecule of ethanol, regenerates the aldehyde and produces two equivalents of ethanol. This process is reversible. The presence of excess water and acid will drive the equilibrium towards the aldehyde.

The table below summarizes the conditions and products of this degradation pathway.

| Condition | Reactants | Products | Notes |

| Aqueous Acid (e.g., HCl, H₂SO₄) | This compound, Water | 5-Aminopentanal, Ethanol | The reaction is a hydrolysis, cleaving the acetal back to the parent aldehyde and alcohol. |

| Anhydrous Acid | This compound | (No reaction) | The presence of water is required for hydrolysis. |

| Aqueous Base (e.g., NaOH) | This compound, Water | (No reaction) | Acetals are stable to basic conditions. |

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of acetals, including this compound, is significantly influenced by the pH of the surrounding medium. Acetal hydrolysis is a well-documented acid-catalyzed reaction. nih.gov In acidic environments, the acetal functionality is susceptible to cleavage, leading to the formation of an aldehyde and two molecules of the corresponding alcohol. The generally accepted mechanism involves the protonation of one of the alkoxy oxygens, which transforms the alkoxy group into a good leaving group (an alcohol). The subsequent departure of the alcohol results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. Further protonation of the remaining alkoxy group and its departure as an alcohol, followed by deprotonation of the hydroxyl group, yields the final aldehyde product.

Conversely, acetals exhibit significantly greater stability under neutral and basic conditions. The rate of hydrolysis dramatically decreases as the pH increases. For instance, studies on various acetals have shown that the hydrolysis rate can decrease by several orders of magnitude when the pH is raised from acidic to neutral or slightly basic levels. nih.gov This stability is attributed to the absence of a sufficient concentration of protons to initiate the catalytic cleavage of the C-O bonds within the acetal group.

To illustrate the expected hydrolytic behavior, a hypothetical data table is presented below. This table demonstrates the anticipated trend of decreasing hydrolysis rate with increasing pH for a typical amino acetal like this compound.

| pH | Relative Hydrolysis Rate Constant (k_rel) | Half-life (t½) |

|---|---|---|

| 3.0 | 1000 | Short |

| 4.0 | 100 | Moderate |

| 5.0 | 10 | Long |

| 6.0 | 1 | Very Long |

| 7.0 | ~0 | Extremely Stable |

| 8.0 | ~0 | Extremely Stable |

This table is a hypothetical representation based on the general principles of acetal hydrolysis and is intended for illustrative purposes only. Actual experimental data for this compound may vary.

Catalytic Effects of Trace Metal Ions on Degradation Pathways

The degradation of acetals can also be influenced by the presence of trace metal ions, which can act as Lewis acid catalysts. Divalent and trivalent metal ions, such as copper(II), iron(III), and zinc(II), are known to coordinate with oxygen-containing functional groups, including the alkoxy groups of acetals. This coordination can polarize the C-O bonds, making them more susceptible to cleavage, thereby accelerating the hydrolysis process.

The catalytic effect of a particular metal ion is dependent on several factors, including its charge density, coordination geometry, and the structure of the acetal itself. For this compound, the presence of the amino group introduces an additional coordination site for metal ions. This could lead to the formation of a chelate complex, which might enhance the catalytic effect by holding the metal ion in close proximity to the acetal functionality.

Research on the metal-catalyzed hydrolysis of other organic compounds, such as peptides and esters containing amino groups, has shown that the formation of metal complexes can significantly impact their stability. mdpi.com For instance, the coordination of copper(II) ions has been observed to either protect or promote the hydrolysis of peptide bonds depending on the specific peptide sequence and coordination environment. While direct experimental studies on the catalytic effects of various trace metal ions on the degradation of this compound are scarce, it is plausible that such ions could play a significant role in its degradation pathways, especially in environments where these metals are present.

The proposed mechanism for metal-catalyzed acetal hydrolysis involves the coordination of the metal ion to one or both of the acetal oxygen atoms. This Lewis acid interaction withdraws electron density from the oxygen atoms, weakening the C-O bonds and facilitating the departure of an alkoxy group. The resulting oxocarbenium ion intermediate can then be attacked by a water molecule to proceed with the hydrolysis.

Below is a hypothetical data table illustrating the potential catalytic effect of different trace metal ions on the degradation rate of an amino acetal like this compound at a constant, mildly acidic pH.

| Trace Metal Ion (at constant concentration) | Relative Degradation Rate Constant (k_rel) | Observed Effect |

|---|---|---|

| None (Control) | 1 | Baseline hydrolysis |

| Cu²⁺ | 15 | Significant acceleration |

| Fe³⁺ | 25 | Strong acceleration |

| Zn²⁺ | 8 | Moderate acceleration |

| Mn²⁺ | 5 | Mild acceleration |

| Mg²⁺ | 2 | Slight acceleration |

This table is a hypothetical representation based on the general principles of Lewis acid catalysis and is intended for illustrative purposes only. The actual catalytic activity of these metal ions on this compound would need to be determined experimentally.

Computational and Theoretical Studies on Aminopentanal Diethyl Acetal

Electronic Structure and Conformational Analysis

A fundamental understanding of a molecule's reactivity and properties begins with its electronic structure and conformational analysis. Electronic structure studies would provide insights into the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the electrostatic potential surface. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational analysis is equally vital, as it identifies the molecule's stable three-dimensional arrangements (conformers) and the energy barriers between them. For a flexible molecule like aminopentanal diethyl acetal (B89532), with multiple rotatable bonds, numerous conformers are possible. guidechem.com Knowledge of the lowest energy conformers is essential for understanding its behavior in chemical reactions and biological systems. However, specific studies detailing these aspects for aminopentanal diethyl acetal are absent from the current body of scientific literature.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the energetics of chemical reactions, including transition states and reaction barriers. Such calculations would be invaluable for understanding the mechanisms of reactions involving this compound.

A key application of DFT is the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. The C-H bonds in this compound, particularly those adjacent to the nitrogen and oxygen atoms, are expected to have varying strengths due to inductive and resonance effects. While general methods for estimating C-H BDEs in acetals have been developed, specific experimentally or computationally determined values for this compound are not documented. researchgate.net A systematic study of the BDEs for each C-H bond would pinpoint the most likely sites for radical abstraction, a critical step in many chemical transformations.

Table 1: Hypothetical C-H Bond Dissociation Energies of this compound

| Bond Location | Atom Numbering | Predicted Bond Dissociation Energy (kcal/mol) |

| C1-H | Adjacent to Acetal | Data not available |

| C2-H | Alkyl Chain | Data not available |

| C3-H | Alkyl Chain | Data not available |

| C4-H | Adjacent to Amine | Data not available |

| Ethyl C-H | Acetal Group | Data not available |

This table is for illustrative purposes only. No published data exists for these values.

Molecular Dynamics Simulations for Reactivity Prediction in Complex Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. For this compound, MD simulations could predict its behavior in solution, its interaction with other molecules, and its reactivity in complex environments. This technique is particularly useful for understanding reaction mechanisms where solvent effects and molecular motion play a significant role. The application of reactive MD simulations could elucidate complex reaction pathways, such as those involved in its use as a synthetic intermediate. mdpi.comscielo.br Regrettably, no specific MD simulation studies focused on this compound have been reported.

Future Research Directions and Emerging Applications

Development of Novel Asymmetric Synthetic Routes

The development of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. Asymmetric synthesis provides a direct pathway to such molecules, and significant research is focused on creating efficient and highly selective methods. While specific asymmetric routes for aminopentanal diethyl acetal (B89532) are not extensively documented, the field of asymmetric synthesis offers several promising strategies that could be adapted for its production.

Future research will likely focus on the use of chiral catalysts to introduce stereocenters with high enantioselectivity. This could involve metal-catalyzed reactions or organocatalysis. For instance, chiral phosphoric acids have been successfully employed in the asymmetric synthesis of various nitrogen-containing compounds. The application of such catalysts to precursors of aminopentanal diethyl acetal could yield enantiomerically enriched products.

Another avenue of exploration is biocatalysis. Enzymes, such as transaminases or engineered amine dehydrogenases, offer a highly selective and environmentally friendly approach to the synthesis of chiral amines. google.commdpi.com The reductive amination of a suitable keto-aldehyde precursor using an engineered enzyme could provide a direct and efficient route to chiral this compound. google.com

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Strategy | Catalyst/Enzyme | Potential Advantages |

| Organocatalysis | Chiral Phosphoric Acids | Metal-free, mild reaction conditions |

| Metal Catalysis | Chiral Transition Metal Complexes | High turnover numbers, broad substrate scope |

| Biocatalysis | Engineered Amine Dehydrogenases | High enantioselectivity, green reaction conditions |

Exploration of Green Chemistry Approaches in Synthesis and Catalysis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. pro-metrics.orgwjarr.com For the synthesis of this compound, several green chemistry approaches can be explored to improve its environmental footprint. wjarr.com

One key area is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. wjarr.com The synthesis of acetals, in general, has been shown to be feasible in greener solvent systems, suggesting that the production of this compound could be adapted accordingly.

The development of reusable and non-toxic catalysts is another crucial aspect of green chemistry. ymerdigital.com Heterogeneous catalysts, such as zeolites or sulfonic acid-functionalized resins, can be employed for the acetalization step. These solid catalysts can be easily separated from the reaction mixture and reused, minimizing waste. ymerdigital.com Furthermore, photo-organocatalytic methods for acetalization, which utilize light and an organic catalyst, represent a mild and green alternative to traditional acid catalysis. organic-chemistry.orgrsc.org

The concept of atom economy, which seeks to maximize the incorporation of all starting materials into the final product, is also a central tenet of green chemistry. wjarr.com Designing synthetic routes that minimize the formation of byproducts will be a key consideration in the future development of this compound production.

Integration into Flow Chemistry Platforms for Continuous Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. amidetech.comchimia.chthieme-connect.de The integration of this compound synthesis into a flow chemistry platform could lead to a more efficient and cost-effective manufacturing process.

A continuous flow setup for the synthesis of this compound could involve pumping the starting materials through a heated reactor containing a packed bed of a solid acid catalyst for the acetalization step. The subsequent amination reaction could also be performed in a continuous manner, potentially in a telescoped process where the output of the first reactor is directly fed into the second. This approach would minimize manual handling and reduce reaction times.

Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. amidetech.com The development of a continuous flow process for this compound would be a significant step towards its large-scale and sustainable production. lookchem.com

Supramolecular Catalysis and Encapsulation Effects on Reactivity

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for controlling chemical reactivity. nih.govnih.gov Supramolecular catalysts, such as cyclodextrins or calixarenes, can create microenvironments that alter the rate and selectivity of reactions.

In the context of this compound, a supramolecular host could encapsulate the molecule, potentially influencing the reactivity of its amine or protected aldehyde functional groups. This could be exploited to achieve selective transformations at one end of the molecule while the other end is shielded within the host's cavity. For example, host-guest complexation could be used to direct the outcome of a reaction, favoring the formation of a particular isomer.

Furthermore, the principles of host-guest chemistry could be applied in the development of novel sensing applications. nih.govmdpi.com A supramolecular host functionalized with a reporter molecule could be designed to bind specifically to this compound, leading to a detectable signal.

Potential in Polymer Chemistry (e.g., Polyamides, Polyesteramides, Crosslinking Monomers)

The bifunctional nature of this compound, possessing both a primary amine and a protected aldehyde, makes it an attractive monomer for polymer synthesis. After deprotection of the acetal to reveal the aldehyde, the molecule can participate in a variety of polymerization reactions.

Polyamides: The amine group can react with dicarboxylic acids or their derivatives to form polyamides. The presence of the aldehyde group (after deprotection) could be used for subsequent crosslinking reactions, leading to the formation of robust polymer networks.

Polyesteramides: this compound could be used in the synthesis of polyesteramides, a class of biodegradable polymers. utwente.nl By reacting with a molecule containing both a carboxylic acid and a hydroxyl group, or by copolymerization with lactones and morpholine-2,5-dione derivatives, polyesteramides with tailored properties could be produced. utwente.nl

Crosslinking Monomers: The ability of the deprotected aldehyde to react with various functional groups makes this compound a potential crosslinking agent. It could be incorporated into a polymer backbone and then used to form covalent bonds between polymer chains, thereby improving the mechanical properties and thermal stability of the material. The degradation of acetal moieties under certain conditions could also be exploited in the design of degradable polymer networks. nih.gov

Novel Biochemical Applications (e.g., as Enzyme Assay Substrates)

The structural similarity of aminopentanal to naturally occurring aminoaldehydes suggests that its diethyl acetal derivative could have interesting biochemical applications. After in situ deprotection to the free aldehyde, the molecule could serve as a substrate for various enzymes.

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that oxidize aldehydes to their corresponding carboxylic acids. nih.gov N-acylated derivatives of aminoaldehydes have been shown to be substrates for plant ALDHs. nih.gov It is plausible that aminopentanal, liberated from its diethyl acetal, could be a substrate for certain ALDH isozymes, making it a useful tool for studying their activity.

Furthermore, aminoaldehydes can be substrates for enzymes involved in the biosynthesis of alkaloids and other natural products. The use of this compound as a stable precursor that releases the reactive aldehyde under specific conditions could be advantageous in studying these enzymatic pathways. The development of enzyme assays based on this compound could aid in the discovery of new enzyme inhibitors or in the characterization of enzyme kinetics.

The versatility of aldehydes in mimicking enzymatic systems, for example in the formation of aldimines with amino acid substrates, further highlights the potential for this compound in biochemical research. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing aminopentanal diethyl acetal in a laboratory setting?

- Methodological Answer : Synthesis typically involves acetalization of aminopentanal with ethanol under acidic catalysis. Key steps include:

- Purification via fractional distillation to isolate the acetal .

- Monitoring reaction progress using thin-layer chromatography (TLC) or NMR to confirm acetal formation .

- Ensure anhydrous conditions to prevent hydrolysis of the acetal group .

Q. How should this compound be characterized to verify its structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of ethyl groups (δ ~1.2–1.4 ppm for CH₃ and δ ~3.4–3.7 ppm for OCH₂) and the absence of aldehyde protons .

- FT-IR : Identify acetal C-O-C stretching bands near 1100 cm⁻¹ and amine N-H stretches around 3300 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at 162.2 g/mol for C₉H₂₀O₂N) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Storage : Keep in a sealed container under inert gas (e.g., N₂) to minimize oxidation or moisture exposure .

Advanced Research Questions

Q. How does this compound degrade under varying pH conditions, and how can this impact experimental reproducibility?

- Methodological Answer :

- Acidic Conditions : Hydrolysis regenerates the parent aldehyde and ethanol; monitor via pH-controlled kinetic studies (e.g., HPLC or UV-Vis spectroscopy) .

- Neutral/Alkaline Conditions : Stability is higher, but trace metal ions may catalyze oxidation. Use chelating agents (e.g., EDTA) to mitigate degradation .

- Implications : Pre-experiment stability assays are recommended to establish optimal storage and reaction conditions .

Q. What analytical strategies resolve contradictions in reported biodegradation data for this compound?

- Methodological Answer :

- Data Validation : Cross-reference OECD 310 biodegradation tests (44–50% degradation in 28 days under aerobic conditions) with site-specific microbial assays .

- Confounding Factors : Evaluate discrepancies due to variations in microbial consortia or organic carbon content in test media .

- Advanced Techniques : Employ isotopic labeling (e.g., ¹³C) to track degradation pathways and metabolite formation .

Q. How can researchers mitigate risks associated with peroxidation during long-term storage of this compound?

- Methodological Answer :

- Inhibitors : Add stabilizers like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w to prevent peroxide formation .

- Monitoring : Test stored samples periodically using peroxide test strips or iodometric titration .

- Controlled Environments : Store in amber vials at –20°C under argon to suppress radical-initiated oxidation .

Q. What experimental designs are optimal for studying the compound’s reactivity with strong oxidizers or bases?

- Methodological Answer :

- Controlled Reactivity Studies : Use calorimetry (e.g., DSC) to measure exothermic peaks during reactions with KMnO₄ or NaOH .

- In Situ Monitoring : Pair Raman spectroscopy with flow reactors to detect intermediate species (e.g., enamines or Schiff bases) .

- Safety Measures : Conduct small-scale trials behind blast shields due to potential for rapid gas evolution (CO₂) or thermal runaway .

Data Analysis and Validation

Q. How should researchers address variability in toxicity data for aquatic organisms exposed to this compound?

- Methodological Answer :

- Standardized Testing : Follow OECD 203 (fish acute toxicity) or Daphnia magna protocols, ensuring consistent exposure times and concentrations .

- Statistical Modeling : Apply probit analysis to calculate LC₅₀ values and assess dose-response relationships .

- Confounding Variables : Control water hardness and dissolved oxygen levels, which may influence toxicity outcomes .

Q. What statistical methods are appropriate for analyzing discrepancies in physicochemical property datasets (e.g., boiling points, solubility)?

- Methodological Answer :

- Meta-Analysis : Use Grubbs’ test to identify outliers in published data (e.g., boiling points ranging from 160–180°C) .

- Quantum Chemistry Calculations : Compare experimental solubility (log P ~1.2) with COSMO-RS predictions to validate accuracy .

- Uncertainty Quantification : Report 95% confidence intervals for critical parameters to guide reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.